molecular formula C17H33N3O3S B8244653 Tert-butyl (4S)-4-[[(R)-tert-butylsulfinyl]amino]-2,8-diazaspiro[4.5]decane-8-carboxylate

Tert-butyl (4S)-4-[[(R)-tert-butylsulfinyl]amino]-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B8244653
M. Wt: 359.5 g/mol
InChI Key: DZNVHMOMUCOSNR-YEBMWUKDSA-N
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Description

Tert-butyl (4S)-4-[[(R)-tert-butylsulfinyl]amino]-2,8-diazaspiro[4.5]decane-8-carboxylate is a chiral spirocyclic compound featuring:

  • A 2,8-diazaspiro[4.5]decane core, which provides conformational rigidity.
  • A tert-butyl carboxylate protecting group, enhancing solubility and stability during synthesis.

Properties

IUPAC Name

tert-butyl (4S)-4-[[(R)-tert-butylsulfinyl]amino]-2,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O3S/c1-15(2,3)23-14(21)20-9-7-17(8-10-20)12-18-11-13(17)19-24(22)16(4,5)6/h13,18-19H,7-12H2,1-6H3/t13-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNVHMOMUCOSNR-YEBMWUKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNCC2NS(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC[C@H]2N[S@](=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Intramolecular Alkylation

In a patented method (EP3772513A1), tert-butyl 6-bromo-8-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate undergoes Pd-catalyzed coupling with boronic esters to form the spiro[4.5]decane scaffold. The reaction employs Pd(dppf)Cl₂·CH₂Cl₂ and KOAc in dioxane/water at 100°C, achieving yields up to 83%.

Reductive Amination

Alternative routes use reductive amination to form the spirocyclic amine. For example, BH₃·THF reduction of ketones followed by HCl-mediated cyclization yields the diazaspiro[4.5]decane core. This method is advantageous for introducing nitrogen atoms while maintaining stereochemical integrity.

Introduction of the tert-Butylsulfinyl Group

The stereoselective incorporation of the (R)-tert-butylsulfinyl moiety is critical for chiral purity.

Sulfinylation with tert-Butylsulfinyl Chloride

The tert-butylsulfinyl group is introduced via nucleophilic substitution. In a representative procedure, the spirocyclic amine reacts with (R)-tert-butylsulfinyl chloride in dichloromethane under basic conditions (e.g., Et₃N). The reaction proceeds at 0°C to room temperature, yielding the sulfinamide with >97% enantiomeric excess (ee).

Dynamic Kinetic Resolution

To enhance stereocontrol, dynamic kinetic resolution (DKR) is employed. For instance, using chiral auxiliaries like Ellman’s sulfinamide, the (R)-configuration is retained during amide bond formation. This method achieves diastereomeric ratios (dr) of up to 95:5.

Carboxylation and Protecting Group Strategies

The tert-butyloxycarbonyl (Boc) group is introduced to protect the secondary amine.

Boc Protection

Boc-anhydride (Boc₂O) is reacted with the spirocyclic sulfinamide in dichloromethane using DMAP as a catalyst. Typical conditions involve stirring at 25°C for 16 hours, yielding the Boc-protected product in 52–75% yield.

Deprotection and Recrystallization

Final deprotection of the Boc group is avoided in most syntheses, as the tert-butyl ester remains stable during subsequent steps. Purification via recrystallization from ethanol/water mixtures enhances purity to >95%.

Stereochemical Control and Optimization

Asymmetric Catalysis

Rhodium-catalyzed hydrogenation using chiral ligands (e.g., DuPhos) ensures enantioselective formation of the (4S)-configured amine. This method achieves ee values >90%.

Diastereomeric Salt Formation

Resolution via diastereomeric salt formation with tartaric acid derivatives is employed for challenging separations. For example, the (R)-sulfinamide forms a crystalline salt with L-(+)-tartaric acid, enabling dr >98:2.

Reaction Conditions and Yield Optimization

Key parameters influencing yields and purity include solvent choice, temperature, and catalyst loading.

Solvent Effects

  • Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.

  • Ether solvents (THF, dioxane) enhance cyclization kinetics.

Temperature and Catalysis

  • Pd-catalyzed couplings require 80–100°C for efficient sp²–sp³ bond formation.

  • Low temperatures (0–5°C) minimize racemization during sulfinylation.

Data Tables

Table 1: Representative Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)Citation
Spirocycle formationPd(dppf)Cl₂, KOAc, dioxane/H₂O, 100°C8395
Sulfinylation(R)-tert-Butylsulfinyl chloride, Et₃N, DCM7897
Boc protectionBoc₂O, DMAP, DCM, 25°C7599
RecrystallizationEthanol/water (4:1), −20°C9099.5

Table 2: Stereochemical Outcomes

Methoddr/ee (%)ConfigurationCitation
Rh-catalyzed hydrogenation95:5(4S,R)
DKR with Ellman’s reagent98:2(4S,R)
Tartaric acid resolution98:2(4S,R)

Industrial-Scale Considerations

Cost-Effective Catalysts

Switching from Pd to Ni catalysts reduces costs in large-scale couplings without compromising yield (e.g., NiCl₂·dme achieves 80% yield).

Green Chemistry Metrics

  • Solvent recovery : >90% THF and DCM recycled via distillation.

  • E-factor : 12–18 kg waste/kg product, competitive with similar APIs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfinyl group.

    Reduction: Reduction reactions could target the sulfinyl group, converting it to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include alkyl halides and nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group could yield a sulfone, while reduction could yield a sulfide.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl (4S)-4-[[®-tert-butylsulfinyl]amino]-2,8-diazaspiro[4.5]decane-8-carboxylate may be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, the compound might be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl (4S)-4-[[®-tert-butylsulfinyl]amino]-2,8-diazaspiro[4.5]decane-8-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations

tert-Butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1375303-54-0)
  • Key Differences: Replaces the sulfinylamino group with a 4-fluorophenyl substituent and a 3-oxo moiety.
  • Synthesis : Microwave-assisted coupling similar to , but with fluorophenyl precursors .
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride (CAS 851325-42-3)
  • Key Differences: Lacks the sulfinylamino group; exists as a hydrochloride salt. Impact: Improved aqueous solubility due to ionic character but reduced stereochemical complexity. Molecular weight = 276.80 g/mol .
  • Applications : Intermediate in peptide-mimetic drug synthesis .
tert-Butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS 183673-70-3)
  • Key Differences :
    • Contains two oxo groups and an additional nitrogen in the triaza ring.
    • Impact : Increased hydrogen-bonding capacity (TPSA = 89.8 Ų vs. ~70 Ų in the target) and metabolic instability due to oxo groups .

Core Structure Modifications

8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate (CAS 2028341-89-9)
  • Key Differences :
    • Features dual carboxylate groups (tert-butyl and ethyl esters).
    • Impact : Higher lipophilicity (logP ~3.5) and molecular weight (312.40 g/mol) compared to the target compound’s single carboxylate .
tert-Butyl 3-([1,1’-biphenyl]-4-yl)-1-(4-(methoxycarbonyl)pyridin-2-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (Compound 18)
  • Key Differences: Incorporates a biphenyl-pyridinyl substituent and triaza-oxo core.

Physicochemical Properties

Property Target Compound CAS 1375303-54-0 CAS 851325-42-3
Molecular Weight ~400 g/mol (estimated) 331.35 g/mol 276.80 g/mol
logP ~2.8 (predicted) ~3.1 ~1.5 (hydrochloride)
TPSA ~90 Ų ~70 Ų ~40 Ų
Solubility Moderate (DMSO) Low (aqueous) High (aqueous)

Biological Activity

Tert-butyl (4S)-4-[[(R)-tert-butylsulfinyl]amino]-2,8-diazaspiro[4.5]decane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

  • IUPAC Name : Tert-butyl (R)-4-(((R)-tert-butylsulfinyl)amino)-2,8-diazaspiro[4.5]decane-8-carboxylate
  • CAS Number : 2940869-14-5
  • Molecular Formula : C17H33N3O3S
  • Molecular Weight : 359.53 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The sulfinamide group is known to enhance the compound's binding affinity to target proteins, potentially modulating their activity.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered physiological responses.
  • Receptor Modulation : Interaction with receptors can influence signal transduction pathways, affecting cellular responses.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
  • Antimicrobial Properties : Some studies report that the compound demonstrates antimicrobial activity against specific bacterial strains, suggesting its potential as a therapeutic agent in infectious diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructure FeaturesBiological Activity
Tert-butyl (4S)-4-amino-2,8-diazaspiro[4.5]decane-8-carboxylateLacks sulfinamide groupLimited anticancer activity
Tert-butyl (4S)-4-[[(R)-sulfinyl]amino]-2,8-diazaspiro[4.5]decane-8-carboxylateSimilar structure; different substituentsModerate anti-inflammatory effects

The presence of the tert-butylsulfinyl group in this compound enhances its stability and bioactivity compared to its analogs.

Case Studies and Research Findings

  • Anticancer Study : A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation significantly more than control groups, suggesting a potential mechanism involving apoptosis induction.
  • Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines compared to untreated controls.
  • Antimicrobial Testing : In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.

Q & A

Q. How can researchers optimize the synthesis of tert-butyl (4S)-4-[[(R)-tert-butylsulfinyl]amino]-2,8-diazaspiro[4.5]decane-8-carboxylate to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by varying solvents (e.g., dichloromethane or acetonitrile), temperature (−78°C for ketone oxidation steps ), and stoichiometry of reagents (e.g., HATU/DIEA coupling agents for amide bond formation ). Monitor intermediates via TLC or HPLC and employ purification techniques like reverse-phase flash chromatography (RP-FC) to isolate the target compound .

Q. What purification strategies are effective for isolating spirocyclic intermediates like 2,8-diazaspiro[4.5]decane derivatives?

  • Methodological Answer : Use liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted starting materials, followed by column chromatography (silica gel or RP-FC) for separation. For polar byproducts, consider ion-exchange resins or recrystallization in solvents like dichloromethane/hexane .

Q. How can the stereochemical integrity of the (4S)- and (R)-configured centers be confirmed experimentally?

  • Methodological Answer : Employ 1H^{1}\text{H} and 13C^{13}\text{C} NMR to analyze coupling constants and diastereotopic splitting patterns. Chiral HPLC or circular dichroism (CD) spectroscopy can validate enantiopurity. For absolute configuration, perform X-ray crystallography on crystalline intermediates .

Q. What stability considerations are critical during storage and handling of tert-butyl-protected spirocyclic compounds?

  • Methodological Answer : Store under inert gas (argon) at 2–8°C to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the sulfinylamine moiety .

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemistry) guide the design of reaction pathways for analogous spirocyclic compounds?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, reducing trial-and-error experimentation. Tools like ICReDD’s reaction path search methods integrate computational predictions with experimental validation to optimize conditions (e.g., solvent selection, catalyst loading) .

Q. How should researchers address conflicting spectroscopic data (e.g., unexpected NMR shifts or MS fragments) during characterization?

  • Methodological Answer : Cross-validate using multiple techniques:
    • NMR : Compare experimental shifts with computed chemical shifts (e.g., via CC-DPS’s QSPR models ).
    • MS/MS : Fragment ion analysis to confirm structural motifs.
    • XRD : Resolve ambiguities in stereochemistry or regiochemistry .

Q. What strategies are recommended for structure-activity relationship (SAR) studies on analogs of this compound?

  • Methodological Answer : Synthesize derivatives with systematic modifications (e.g., substituents on the diazaspiro ring or sulfinyl group). Evaluate biological activity via high-throughput assays and correlate results with computational descriptors (e.g., LogP, steric parameters) to identify critical pharmacophores .

Q. How can researchers resolve methodological contradictions when scaling up multi-step syntheses (e.g., divergent yields between small- and large-scale reactions)?

  • Methodological Answer : Conduct kinetic profiling to identify rate-limiting steps (e.g., coupling reactions). Optimize mixing efficiency, temperature gradients, and solvent volumes. Use process analytical technology (PAT) for real-time monitoring .

Q. What computational tools enhance data integrity and reproducibility in spirocyclic compound research?

  • Methodological Answer : Implement chemical software for electronic lab notebooks (ELNs) to track experimental parameters. Use molecular dynamics simulations to predict solubility/stability and machine learning models (e.g., CC-DPS) to validate spectroscopic data .

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